

Application Notes and Protocols for Hsd17B13-IN-57 Efficacy Studies

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Compound of Interest

Compound Name: Hsd17B13-IN-57

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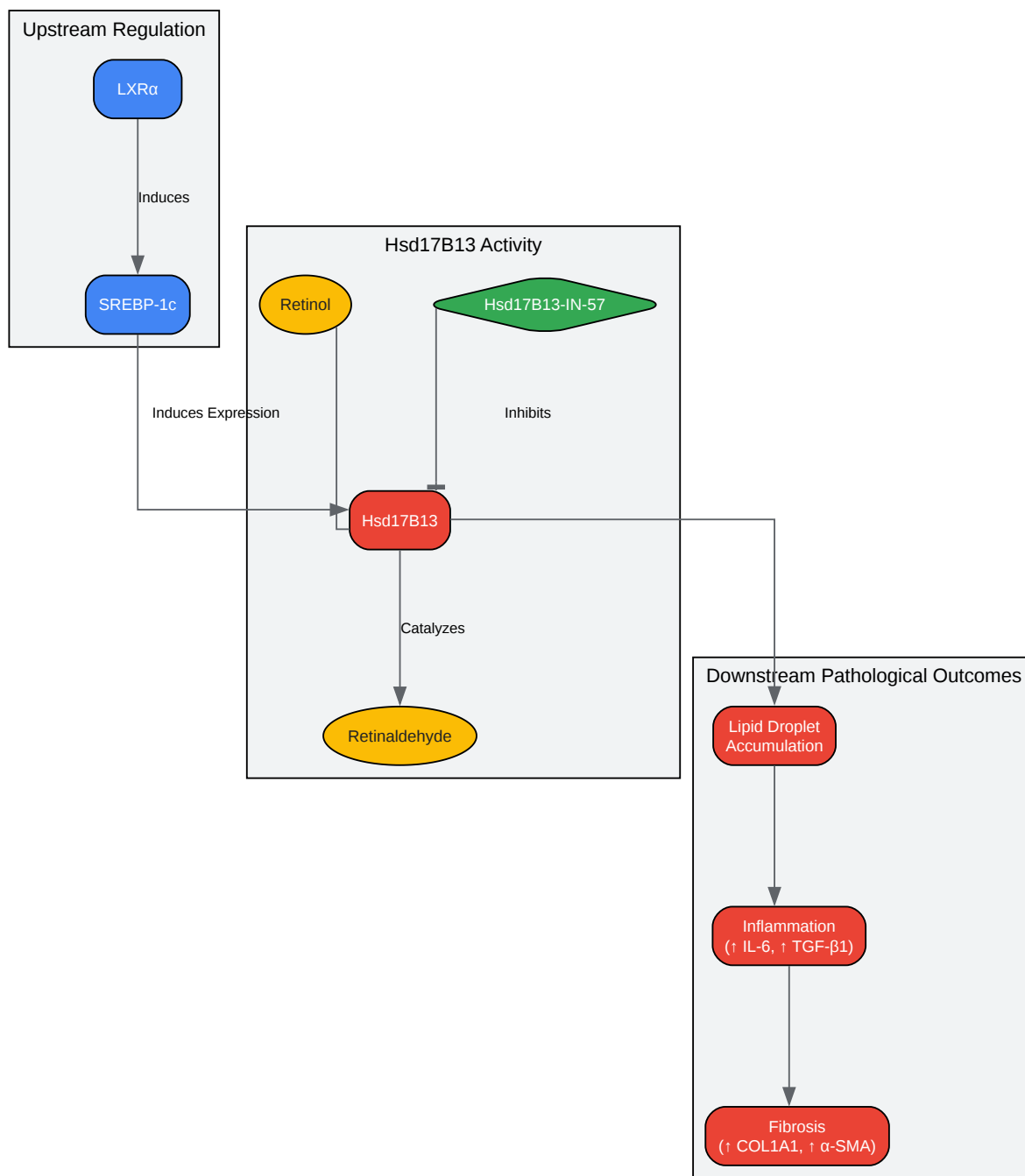
For Researchers, Scientists, and Drug Development Professionals

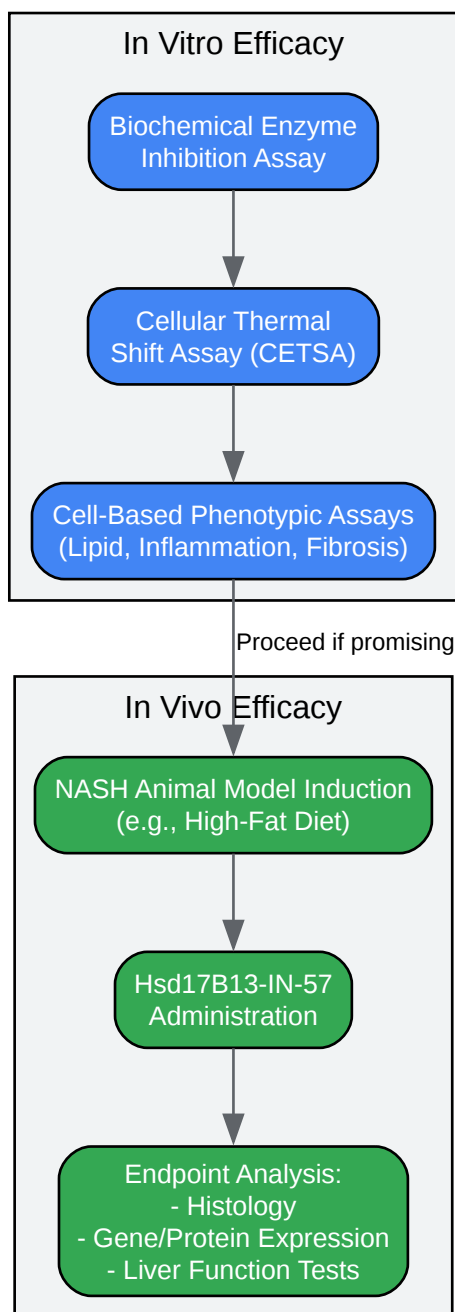
Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are protective against the progression of liver disease, making it a compelling therapeutic target.[1][4][5] **Hsd17B13-IN-57** is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. These application notes provide detailed experimental protocols for evaluating the efficacy of **Hsd17B13-IN-57** in preclinical settings.

Hsd17B13 Signaling Pathway and Mechanism of Action

Hsd17B13 expression is upregulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[6] Hsd17B13 is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[6][7] Dysregulation of this pathway is associated with increased lipid droplet accumulation, inflammation, and fibrosis in the liver. Inhibition of Hsd17B13 with **Hsd17B13-IN-57** is hypothesized to ameliorate these pathological features.





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